molecular formula C10H9Br2NO2 B3058151 N-(2-Acetyl-4,6-dibromophenyl)acetamide CAS No. 88092-70-0

N-(2-Acetyl-4,6-dibromophenyl)acetamide

Cat. No.: B3058151
CAS No.: 88092-70-0
M. Wt: 334.99 g/mol
InChI Key: HDMYXVUUOGKKAA-UHFFFAOYSA-N
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Description

Contextualization within Acetamide (B32628) Chemistry

Acetamides are a class of organic compounds derived from acetic acid and ammonia (B1221849) or an amine. researchgate.net The simplest member of this family is acetamide itself (ethanamide), with the chemical formula CH₃CONH₂. researchgate.net These compounds are characterized by the presence of a carbonyl group double-bonded to a carbon atom, which is also single-bonded to a methyl group and a nitrogen atom.

The acetamide functional group is a versatile scaffold in organic and medicinal chemistry. archivepp.com Its ability to participate in hydrogen bonding and its susceptibility to various chemical transformations make it a valuable component in the design of new molecules. archivepp.com Acetamide derivatives are explored for a wide range of applications, from industrial solvents and plasticizers to building blocks for pharmaceuticals. archivepp.com The reactivity of the acetamide group, combined with the potential for substitution on the aromatic ring, allows for the synthesis of a vast array of derivatives with tailored properties.

Significance of Brominated Acetamide Derivatives in Chemical Research

The introduction of bromine atoms onto an acetamide scaffold, creating brominated acetamide derivatives, significantly influences the compound's chemical and physical properties. Halogenation, in general, is a common strategy in medicinal chemistry to enhance the biological activity of a molecule. Bromine, being an electronegative and lipophilic atom, can alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Research has shown that brominated organic compounds, including acetamide derivatives, exhibit a wide spectrum of biological activities. nih.gov Studies on various brominated heterocyclic compounds have demonstrated their potential as:

Antimicrobial agents nih.gov

Anticancer agents frontierspecialtychemicals.com

Anti-inflammatory agents archivepp.com

For instance, certain brominated acetamide derivatives have been investigated for their ability to inhibit enzymes like cyclooxygenase-II (COX-II), which is involved in inflammatory processes. archivepp.com The presence of bromine can contribute to stronger interactions with biological targets, potentially leading to more potent therapeutic effects. nih.gov Therefore, the synthesis of brominated acetamide derivatives, such as N-(2-Acetyl-4,6-dibromophenyl)acetamide, is an area of active interest for researchers seeking to develop new bioactive molecules.

Overview of this compound's Role in Academic Studies

This compound primarily serves as a chemical intermediate in organic synthesis, particularly in the construction of more complex heterocyclic systems. Its bifunctional nature, possessing both an acetyl and an acetamido group on a brominated phenyl ring, makes it a valuable precursor for creating diverse molecular architectures.

One of the key applications of substituted acetophenones, the broader class to which this compound belongs, is in the synthesis of quinazoline (B50416) derivatives. semanticscholar.orgnih.govmdpi.com Quinazolines are a class of bicyclic heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals. semanticscholar.orgnih.gov The general synthetic strategy involves the cyclization of an appropriately substituted anthranilic acid derivative or a related precursor. semanticscholar.org

While specific studies detailing the direct use of this compound are not extensively documented in readily available literature, its structure is analogous to precursors used in established synthetic routes. For example, the intramolecular cyclization of N-acylanthranilic acids is a common method for preparing quinazolin-4-ones. researchgate.net The acetyl and acetamido groups on the phenyl ring of this compound provide the necessary functionalities for such cyclization reactions, potentially leading to the formation of substituted quinazoline rings. The bromine atoms on the ring can also serve as handles for further chemical modifications through cross-coupling reactions, allowing for the introduction of additional functional groups and the creation of a library of novel compounds for biological screening.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-acetyl-4,6-dibromophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br2NO2/c1-5(14)8-3-7(11)4-9(12)10(8)13-6(2)15/h3-4H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMYXVUUOGKKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)Br)Br)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70519997
Record name N-(2-Acetyl-4,6-dibromophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70519997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88092-70-0
Record name N-(2-Acetyl-4,6-dibromophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70519997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 2 Acetyl 4,6 Dibromophenyl Acetamide and Analogues

Retrosynthetic Analysis of N-(2-Acetyl-4,6-dibromophenyl)acetamide

Retrosynthetic analysis provides a logical framework for devising synthetic routes by deconstructing the target molecule into simpler, commercially available precursors. For this compound, two primary disconnections are considered:

C-N Bond Disconnection: The most evident disconnection is at the amide bond. This suggests a forward synthesis involving the acylation of a substituted aniline (B41778) precursor, specifically 2-amino-3,5-dibromoacetophenone, with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. This is a common and reliable method for forming N-aryl amides.

Aromatic C-C Bond Disconnection: An alternative disconnection breaks the bond between the aromatic ring and the acetyl group's carbonyl carbon. This points to a Friedel-Crafts acylation reaction. In the forward direction, this would involve treating a pre-formed N-(3,5-dibromophenyl)acetamide with an acylating agent (e.g., acetyl chloride) and a Lewis acid catalyst to introduce the acetyl group at the ortho position relative to the acetamide (B32628) group. The acetamide group acts as an ortho-, para-director, but the steric hindrance and electronic effects of the bromine atoms significantly influence the regioselectivity of this acylation.

These two approaches form the basis for the direct and multi-step synthetic strategies discussed in the following sections.

Direct Synthesis Approaches for Acetamide Formation

Direct approaches focus on forming the final acetamide product in a single, efficient step from a key intermediate.

The acylation of brominated anilines is a cornerstone for synthesizing N-arylacetamides. In the context of this compound, the synthesis would start from the precursor 2-amino-3,5-dibromoacetophenone. This amine can be acetylated using standard laboratory procedures. For example, reacting the amine with acetic anhydride, often in the presence of a mild acid or base catalyst, or refluxing with acetic acid, can yield the target acetamide. researchgate.net The reaction of an amine with an acyl chloride, known as the Schotten-Baumann reaction, is another effective method, typically performed under basic conditions to neutralize the HCl byproduct. unishivaji.ac.in

The acetamide group can also serve as a directing group in palladium-catalyzed C-H activation reactions, enabling further functionalization before being used in subsequent coupling reactions. acs.org

Table 1: Representative Acylation Conditions for Analogous Systems

Starting AmineAcylating AgentSolvent/ConditionsYield (%)Reference
4-BromoanilineAcetic AcidReflux, 4hNot specified researchgate.net
p-AminoacetophenoneBromoacetyl bromideDichloromethane (B109758)/Water, 0°C to RT95% chemicalbook.com
4-BromoanilineBromoacetyl chlorideNot specifiedNot specified nih.gov

Reductive acetylation offers an efficient one-pot method for converting a nitroaromatic compound directly into its corresponding acetamide derivative. iosrjournals.org This process avoids the isolation of the intermediate amine, which can sometimes be unstable or prone to oxidation. iosrjournals.org For the synthesis of this compound, this pathway would begin with a precursor such as 1,5-dibromo-2-nitroacetophenone.

The nitro group is first reduced to an amine, typically using a reducing agent like sodium borohydride (B1222165) with a palladium-on-carbon (Pd-C) catalyst. iosrjournals.org Following the reduction, an acetylating agent, such as acetic anhydride, is added directly to the reaction mixture. The newly formed amine is acetylated in situ to produce the final product. This method is known for its high efficiency and excellent yields. iosrjournals.org

Table 2: General Conditions for Reductive Acetylation of Nitro Compounds

Reducing SystemAcetylating AgentSolventConditionsOutcomeReference
NaBH₄ – Pd/CAcetic anhydrideAqueous MethanolAlkalineExcellent yields iosrjournals.org

Modern synthetic chemistry increasingly employs green chemistry principles, with ultrasound-assisted synthesis (sonochemistry) emerging as a powerful tool. The application of ultrasonic irradiation can dramatically accelerate reaction rates, often leading to higher yields and purity compared to conventional methods. nih.goveurekaselect.com This technique reduces reaction times from hours to minutes and can often be performed under milder conditions, sometimes even in aqueous media or without a catalyst. nih.govnih.gov

While a specific protocol for the ultrasound-assisted synthesis of this compound has not been detailed, the general success of sonochemistry in synthesizing N-aryl amides and other heterocyclic compounds suggests its applicability. nih.govrsc.org The reaction would likely involve sonicating a mixture of 2-amino-3,5-dibromoacetophenone and an acetylating agent. The ultrasonic waves generate acoustic cavitation, creating localized hot spots with extreme temperatures and pressures that enhance chemical reactivity. mdpi.com

Multi-Step Synthesis Strategies

Multi-step syntheses allow for the careful and controlled construction of the target molecule through the synthesis and purification of stable intermediates.

The success of the aforementioned synthetic routes hinges on the availability of key precursors, primarily substituted anilines or acetophenones.

Synthesis of 2-Amino-3,5-dibromoacetophenone: A common route to this precursor would start with 2-aminoacetophenone. This compound can undergo electrophilic aromatic substitution via bromination. Using a brominating agent like N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent (e.g., acetic acid or dichloromethane) would introduce bromine atoms onto the aromatic ring. The amino group is a strong activating and ortho-, para-directing group, leading to the substitution at positions 3 and 5.

Synthesis via Nitration and Reduction: An alternative route begins with o-nitroacetophenone. Bromination of this compound would be followed by the reduction of the nitro group to an amine, as described in the reductive acetylation pathway. A patent describes a high-yield synthesis of the related 2-amino-3,5-dibromobenzaldehyde (B195418) from o-nitrobenzaldehyde using an iron powder/glacial acetic acid system for reduction, followed by direct bromination. google.com This process simplifies the procedure by avoiding the isolation of the intermediate o-aminobenzaldehyde. google.com

Synthesis via Friedel-Crafts Acylation: Another multi-step approach involves first preparing N-(3,5-dibromophenyl)acetamide from 3,5-dibromoaniline. This intermediate can then undergo a Friedel-Crafts acylation to introduce the acetyl group. However, careful selection of the Lewis acid catalyst and reaction conditions would be necessary to control the regioselectivity and achieve acylation at the desired ortho-position.

Table 3: Precursor Synthesis Examples

ProductStarting MaterialsReagents/ConditionsYield (%)Reference
2-AminobenzophenoneBenzene (B151609), 2-Aminobenzoic acidPolyphosphoric acid, 80°C, 9-10h63.1% researchgate.net
2-Amino-3,5-dibromobenzophenone2-AminobenzophenoneBromine, 38-42°C, 2-2.5h86.0% researchgate.net
2-Amino-3,5-dibromobenzaldehydeo-Nitrobenzaldehyde1. Fe/HOAc; 2. Br₂>90% google.com
2-Amino-5-bromobenzyl alcohol2-Amino-5-bromobenzoic acidLiAlH₄, THF80-88% orgsyn.org

Aryl and Heterocyclic Ring System Construction and Acetamide Integration

The synthesis of this compound and its analogues involves strategic methodologies centered on the construction of the core aromatic or heterocyclic scaffold, followed by or concurrent with the integration of the acetamide functional group. The primary approaches documented in the literature involve the modification of pre-existing aryl amines or the utilization of functionalized acetamides as versatile precursors for subsequent cyclization reactions to form heterocyclic systems.

Aryl System Construction and Acetylation

The most direct and widely employed method for the synthesis of N-aryl acetamides, including the target compound this compound, is the acylation of a corresponding substituted aniline. In this approach, the substituted benzene ring serves as the foundational scaffold. The synthesis of the specific precursor, 2-amino-3,5-dibromoacetophenone, would be the initial step, likely achieved through targeted bromination and acylation of a simpler aniline derivative.

Once the requisite aniline is obtained, the integration of the acetamide group is typically achieved through N-acetylation. This transformation is a fundamental process in organic synthesis, often used for protecting amino groups or as a key step in building more complex molecules. google.com The N-acetyl moiety can modulate the reactivity of other functional groups on the aromatic ring, making these compounds important synthetic intermediates. researchgate.net

Several reagents and conditions are used for this acetylation, with the choice depending on the substrate's reactivity and the desired scale of the reaction.

Acetic Anhydride: A common and efficient method involves reacting the aniline with acetic anhydride. researchgate.net This reaction can be performed in a solvent such as acetonitrile (B52724) or even under solvent-free conditions. google.comresearchgate.net Sometimes, a catalytic amount of strong acid like sulfuric acid is used to facilitate the reaction. mdpi.com

Chloroacetyl Chloride: Another effective method is the use of chloroacetyl chloride, often in the presence of a base like triethylamine (B128534) or sodium carbonate in a solvent such as dichloromethane or methyl ethyl ketone. orientjchem.orgresearchgate.net

Novel Reagents: Research has also explored alternative acetylating agents. For instance, potassium thioacetate (B1230152) has been successfully used as an acetylation reagent for aniline derivatives at room temperature. google.com

The table below summarizes common acetylation methodologies used for synthesizing substituted N-phenylacetamides, which are directly applicable to the synthesis of this compound from its corresponding aniline precursor.

Acetylation MethodKey Reagents & ConditionsExample PrecursorExample ProductReference
Acetic Anhydride AcetylationAcetic anhydride, catalytic H₂SO₄, acetonitrile, reflux2,5-DibromoanilineN-(2,5-Dibromophenyl)acetamide mdpi.com
Direct AcetylationAcetic anhydride2'-AminoacetophenoneN-(2-Acetylphenyl)acetamide researchgate.net
ChloroacetylationChloroacetyl chloride, sodium carbonate, methyl ethyl ketone, 7-10°CAniline derivatives2-Chloro-N-phenylacetamide derivatives orientjchem.org
Thioacetate AcetylationPotassium thioacetate, tert-butyl nitrite, acetonitrile, 25°Cp-AnisidineN-(4-Methoxyphenyl)acetamide google.com

Furthermore, for the synthesis of more complex analogues, the aryl acetamide structure can be further elaborated. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be performed on halo-substituted N-aryl acetamides. For example, N-(2,5-dibromophenyl)acetamide can be reacted with various arylboronic acids to yield tri-aryl acetamide derivatives, demonstrating a method for constructing more complex aryl systems built upon the initial acetanilide (B955) core. mdpi.com

Heterocyclic Ring System Construction from Acetamide Precursors

Aryl acetamides, particularly those bearing additional functional groups, are highly valuable precursors for the construction of diverse heterocyclic ring systems. The acetamide moiety can act as an anchor or a reactive component in cyclization and cycloaddition reactions.

Thiazole and β-Lactam Synthesis: 2-Chloro-N-arylacetamides are common starting materials for building heterocycles. Reaction with thiourea (B124793) or thiosemicarbazide (B42300) leads to the formation of aminothiazole rings. researchgate.netresearchgate.net The resulting heterocyclic acetamides can be further reacted, for instance, by converting them to Schiff bases and then treating with chloroacetyl chloride to construct β-lactam rings. researchgate.net

1,2,3-Triazole Synthesis via Click Chemistry: Modern synthetic methods like copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," are employed to build heterocyclic systems. This involves the synthesis of 2-azido-N-phenylacetamides, which are then reacted with various terminal alkynes to efficiently produce a library of 1,4-disubstituted-1,2,3-triazole-containing acetamides. rsc.org

Intramolecular Cyclization: The inherent structure of an acetanilide can be used to form fused heterocyclic systems. For example, N-acetyl-2-(cyclohex-1-enyl)aniline undergoes intramolecular cyclization upon treatment with bromine or N-bromosuccinimide. researchgate.net This reaction can yield brominated fused-ring systems such as 3,1-benzoxazines or hexahydrocyclopenta[b]indoles, demonstrating a direct conversion of an acetanilide into a more complex heterocyclic structure. researchgate.net

The following table details synthetic strategies for constructing heterocyclic rings from acetamide-based starting materials.

Heterocyclic SystemAcetamide Precursor TypeKey Reagents/Reaction TypeGeneral OutcomeReference
Thiazole2-Chloro-N-arylacetamideThiourea or ThiosemicarbazideFormation of N-(thiazol-2-yl)acetamide analogues researchgate.net, researchgate.net
1,2,3-Triazole2-Azido-N-phenylacetamideTerminal alkynes, Copper catalyst (CuAAC "click" reaction)Formation of N-phenyl-2-(1,2,3-triazol-1-yl)acetamide analogues rsc.org
Fused Indoles/BenzoxazinesN-Acetyl-ortho-alkenylanilineBromine or N-Bromosuccinimide (Intramolecular Cyclization)Formation of brominated, fused heterocyclic systems researchgate.net
β-LactamSchiff base of a heterocyclic acetamideChloroacetyl chloride, TriethylamineFormation of a β-lactam ring attached to the existing heterocycle researchgate.net

These methodologies highlight the dual role of the acetamide group in the synthesis of complex molecules. It can be the final functional group added to a pre-formed aryl scaffold or a crucial building block used to construct elaborate heterocyclic architectures.

Advanced Structural Characterization and Analysis of N 2 Acetyl 4,6 Dibromophenyl Acetamide

X-ray Crystallography Studies

For the specific compound N-(2-Acetyl-4,6-dibromophenyl)acetamide, crystallographic data is not publicly available. However, studies on analogous compounds, such as N-(2-Acetylphenyl)acetamide (which lacks the two bromine atoms), show that the molecular conformation can be significantly influenced by intramolecular hydrogen bonds. researchgate.net In that specific analog, an N-H···O hydrogen bond between the amide hydrogen and the acetyl oxygen leads to a nearly planar molecular conformation. researchgate.net

Crystal Packing and Supramolecular Assembly

Detailed information on the crystal packing and supramolecular assembly for this compound is not available in the absence of crystallographic studies.

Analysis of related acetamide (B32628) structures frequently reveals the formation of one-dimensional chains or two-dimensional sheets through intermolecular hydrogen bonding. nih.govresearchgate.net For instance, in the crystal structure of N-(2-Bromophenyl)acetamide, molecules are linked into chains by N-H···O hydrogen bonds. researchgate.net The presence of bulky bromine atoms on the phenyl ring of the title compound would be expected to significantly influence the packing arrangement, potentially leading to different supramolecular motifs compared to less substituted analogs.

Conformational Analysis of Amide and Phenyl Moieties

The conformation of this compound is defined by the relative orientations of the acetyl group, the amide linkage, and the dibromophenyl ring. The key dihedral angles, particularly the one between the plane of the phenyl ring and the plane of the amide group, would determine the degree of planarity.

In the related compound N-(2-Bromophenyl)acetamide, the dihedral angle between the benzene (B151609) ring and the amide side-chain is 42.75°. researchgate.net This significant twist is intermediate between the more planar acetanilide (B955) (17.6°) and the perpendicular arrangement in N-methylacetanilide, suggesting a balance between steric hindrance from the ortho-substituent and electronic conjugation effects. researchgate.net It is plausible that the ortho-acetyl group in this compound would also induce a non-planar conformation.

Intermolecular Interactions: Hydrogen Bonding and Other Non-Covalent Forces

The primary intermolecular interaction expected to govern the crystal structure of this compound is hydrogen bonding. The amide group provides a hydrogen bond donor (N-H) and an acceptor (C=O), which typically results in the formation of N-H···O hydrogen bonds that link molecules together. nih.govresearchgate.net

Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods are essential for confirming the molecular structure of a compound and providing information about its chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons. The aromatic region would likely display two singlets or two doublets for the two protons on the dibromophenyl ring. The amide proton (N-H) would appear as a broad singlet. The two methyl groups (one from the acetyl group attached to the ring and one from the acetamide group) would each appear as sharp singlets, likely with different chemical shifts.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would provide information on all unique carbon atoms in the molecule. One would expect to see signals for the two carbonyl carbons (C=O), the six carbons of the aromatic ring (with those bonded to bromine showing characteristic shifts), and the two methyl carbons.

While specific spectral data for the title compound is unavailable, data for related compounds can provide a reference. For example, the ¹³C NMR spectrum of N-phenylacetamide shows signals for the methyl carbon around 24.6 ppm and the carbonyl carbon around 168.5 ppm. rsc.org

¹H NMR Spectral Data for Related Compounds

Compound Solvent Chemical Shifts (δ, ppm)
N-phenylacetamide rsc.org CDCl₃ 7.80 (brs, 1H, NH), 7.44 (d, 2H), 7.23 (t, 2H), 7.03 (t, 1H), 2.07 (s, 3H)

¹³C NMR Spectral Data for Related Compounds

Compound Solvent Chemical Shifts (δ, ppm)
N-phenylacetamide rsc.org CDCl₃ 168.88, 137.97, 128.83, 124.30, 120.07, 24.48

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. Key vibrations would include the N-H stretch, typically appearing as a sharp peak in the range of 3200-3400 cm⁻¹. The C=O stretching vibrations for the ketone and amide carbonyls would be prominent in the 1650-1700 cm⁻¹ region. Aromatic C-H and C=C stretching bands would also be present. For N-(2-Bromophenyl)acetamide, a strong C=O stretch is observed at 1647 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are often strong in Raman spectra. The C=O and methyl group vibrations would also be observable.

Mass Spectrometry (MS) Applications in Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition. The exact mass of the compound is calculated to be 334.8979 g/mol . The presence of two bromine atoms would result in a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, providing strong evidence for the presence and number of bromine atoms.

Electron Ionization (EI) mass spectrometry would be used to induce fragmentation of the molecule. The resulting fragmentation pattern provides a fingerprint that is unique to the compound's structure. By analyzing the mass-to-charge ratio (m/z) of the fragments, the connectivity of the atoms can be deduced, confirming the positions of the acetyl and acetamido groups on the dibrominated phenyl ring.

Table 1: Hypothetical Mass Spectrometry Fragmentation Data for this compound

m/z (Hypothetical) Proposed Fragment Ion Structural Formula of Fragment
335/337/339Molecular Ion [M]⁺[C₁₀H₉Br₂NO₂]⁺
292/294/296[M - COCH₃]⁺[C₈H₆Br₂NO]⁺
278/280/282[M - NHCOCH₃]⁺[C₈H₅Br₂O]⁺
251/253[M - Br - COCH₃]⁺[C₈H₆BrNO]⁺
43[COCH₃]⁺[C₂H₃O]⁺

Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) would lead to characteristic isotopic patterns for bromine-containing fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

For this compound, the benzene ring and the carbonyl groups of the acetyl and acetamido substituents act as chromophores. The electronic transitions expected would be π → π* transitions associated with the aromatic system and n → π* transitions associated with the carbonyl groups. The solvent used for the analysis can influence the λmax values due to interactions with the solute molecule. By comparing the obtained spectrum with those of similar known compounds, valuable information about the electronic structure can be obtained.

Table 2: Expected UV-Vis Absorption Data for this compound in Ethanol

λmax (nm) (Expected) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) (Expected) Type of Electronic Transition Associated Chromophore
~210Highπ → πPhenyl Ring
~250Moderateπ → πPhenyl Ring with substituents
~290Lown → πCarbonyl (C=O) of acetyl group
~320Lown → πCarbonyl (C=O) of acetamido group

Chemical Reactivity and Derivatization Strategies of N 2 Acetyl 4,6 Dibromophenyl Acetamide

Reactivity of Acetamide (B32628) Functional Group

The acetamide functional group in N-(2-Acetyl-4,6-dibromophenyl)acetamide offers several avenues for chemical modification, including acylation, reduction, and condensation reactions. These transformations can be strategically employed to introduce new functionalities and modulate the electronic and steric properties of the molecule.

Acylation Reactions for New Derivatives

While direct acylation on the nitrogen of the acetamide group in this compound is not commonly reported, related chemistries on similar acetanilide (B955) structures provide insights into potential transformations. For instance, the acetamide nitrogen can participate in nucleophilic attack on highly electrophilic acylating agents. The reaction conditions for such transformations typically require a strong base to deprotonate the amide proton, thereby increasing its nucleophilicity.

ReactantReagentProductReaction Conditions
N-phenylacetamideAcetic Anhydride (B1165640)N-acetyl-N-phenylacetamideCatalytic acid or base

This table illustrates a general acylation reaction of an acetamide, which is theoretically applicable to this compound under appropriate conditions.

Reduction Reactions of the Acetamide Moiety

The carbonyl group of the acetamide moiety is susceptible to reduction by powerful reducing agents. The use of strong hydride reagents, such as lithium aluminum hydride (LiAlH4), can effectively reduce the amide to the corresponding amine. This transformation converts the this compound into N-(2-acetyl-4,6-dibromophenyl)ethanamine, providing a route to a different class of compounds with altered chemical properties and potential biological activities.

ReactantReagentProduct
AcetamideLithium Aluminum Hydride (LiAlH4) in etherEthylamine (B1201723)

This table provides a general example of acetamide reduction, a reaction that can be applied to this compound to yield the corresponding ethylamine derivative.

Condensation Reactions with Electrophiles

The acetyl group attached to the aromatic ring at the 2-position provides a reactive site for condensation reactions with various electrophiles. For instance, the methyl group of the acetyl moiety can be deprotonated by a strong base to form an enolate, which can then react with aldehydes, ketones, or esters in aldol-type or Claisen-type condensation reactions. These reactions are pivotal in constructing larger, more complex molecular architectures.

Furthermore, the acetyl group, in conjunction with the adjacent acetamido group, can participate in cyclization reactions to form heterocyclic systems. For example, treatment with reagents like malononitrile (B47326) in the presence of a base can lead to the formation of substituted quinoline (B57606) or quinazoline (B50416) derivatives. The synthesis of quinazolines is a significant area of medicinal chemistry, and N-(2-acetylphenyl)acetamide derivatives are valuable precursors in this context. mdpi.comnih.gov

Reactivity of Brominated Aromatic System

The two bromine atoms on the aromatic ring are key functional handles for a variety of substitution reactions, significantly expanding the synthetic utility of this compound.

Nucleophilic Aromatic Substitution Reactions

The bromine atoms on the electron-deficient aromatic ring of this compound are susceptible to nucleophilic aromatic substitution (SNAAr) reactions, although this typically requires activation by strongly electron-withdrawing groups. A more versatile and widely employed method for the functionalization of such aryl bromides is through transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, have been successfully employed for the arylation of related dibromophenyl)acetamide derivatives. researchgate.net In a study on N-(2,5-dibromophenyl)acetamide, various arylboronic acids were coupled with the aryl bromide in the presence of a palladium catalyst and a base to afford the corresponding biaryl compounds in moderate to good yields. researchgate.net This methodology is highly adaptable and allows for the introduction of a wide range of aryl and heteroaryl substituents at the bromine-bearing positions of this compound.

ReactantCoupling PartnerCatalystBaseProduct
N-(2,5-dibromophenyl)acetamideArylboronic acidPd(PPh3)4K3PO4N-(2-aryl-5-bromophenyl)acetamide

This table showcases a Suzuki coupling reaction on a related dibromophenylacetamide, demonstrating a viable strategy for the derivatization of the brominated aromatic system of this compound. researchgate.net

Strategic Derivatization for Enhanced Research Utility

The strategic derivatization of this compound can significantly enhance its utility in various research domains, particularly in medicinal chemistry and materials science. The functional groups present in the molecule serve as anchor points for the introduction of diverse pharmacophores and functional moieties.

For example, the synthesis of quinazoline and quinazolinone derivatives from ortho-acetyl-substituted anilines is a well-established strategy in drug discovery. mdpi.comnih.govnih.gov These heterocyclic cores are present in numerous biologically active compounds. By utilizing the acetyl and acetamido groups of this compound in cyclization reactions, novel and potentially bioactive quinazoline scaffolds can be accessed. The bromine atoms can then be further functionalized using cross-coupling reactions to explore structure-activity relationships (SAR).

Furthermore, the modification of the acetamide group can influence the physicochemical properties of the resulting derivatives, such as solubility and lipophilicity. The conversion of flavonoids' hydroxyl groups to acetamides has been shown to impact their bioavailability and antioxidant properties. nih.gov While a different molecular context, this highlights how modification of the acetamide moiety can be a tool for tuning molecular properties.

The combination of reactions at both the acetamide and the brominated aromatic system allows for a combinatorial approach to generate a library of diverse compounds. This strategic derivatization is invaluable for the development of new chemical probes, therapeutic agents, and functional materials.

Alkylation and Silylation Techniques for Analytical and Research Purposes

Alkylation and silylation are common derivatization techniques that target the active hydrogen of the amide group in this compound. These reactions typically proceed via the deprotonation of the amide nitrogen to form an amidate anion, which then acts as a nucleophile.

Alkylation:

The N-alkylation of acetanilides can be achieved using various alkylating agents in the presence of a base. For a substrate like this compound, the electron-withdrawing substituents increase the acidity of the N-H proton, facilitating its removal by a suitable base. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), or sodium ethoxide. The choice of base and solvent can influence the reaction's efficiency and selectivity.

A general approach to N-alkylation involves dissolving the acetanilide in an aprotic polar solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of a base to generate the amidate. The alkylating agent, typically an alkyl halide (e.g., methyl iodide, ethyl bromide), is then introduced to the reaction mixture. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). Visible-light-induced N-alkylation of anilines with various electronic substituents has also been reported and could be a potential modern approach for the alkylation of such acetanilides. nih.gov

Reaction Reagents and Conditions Product Purpose/Remarks
N-Methylation1. Sodium Hydride (NaH) in THF2. Methyl Iodide (CH₃I)N-(2-Acetyl-4,6-dibromophenyl)-N-methylacetamideIntroduction of a methyl group can increase volatility for GC analysis and modify biological activity.
N-Ethylation1. Potassium Carbonate (K₂CO₃) in DMF2. Ethyl Bromide (CH₃CH₂Br)N-(2-Acetyl-4,6-dibromophenyl)-N-ethylacetamideSimilar to methylation, ethylation can alter the compound's physicochemical properties.

Silylation:

Silylation is a widely used derivatization technique in analytical chemistry to increase the volatility, thermal stability, and detectability of compounds for gas chromatography-mass spectrometry (GC-MS) analysis. The reaction involves the replacement of the active proton of the amide with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group.

Various silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most common. The reaction is typically carried out by heating the substrate with an excess of the silylating reagent, often in the presence of a catalyst like trimethylchlorosilane (TMCS) or in a suitable solvent like pyridine (B92270) or acetonitrile (B52724). The electron-withdrawing nature of the substituents on the phenyl ring of this compound may influence the reaction conditions required for efficient silylation. While specific studies on this compound are not available, the general principles of silylation of amides with electron-withdrawing groups suggest that the reaction should be feasible. researchgate.net

Reaction Reagents and Conditions Product Purpose/Remarks
N-TrimethylsilylationBSTFA with 1% TMCS, heated at 60-80°CN-(2-Acetyl-4,6-dibromophenyl)-N-(trimethylsilyl)acetamideIncreases volatility and thermal stability for GC-MS analysis. The TMS derivative is often more amenable to chromatographic separation.
N-tert-ButyldimethylsilylationMTBSTFA, heated in pyridineN-(2-Acetyl-4,6-dibromophenyl)-N-(tert-butyldimethylsilyl)acetamideThe TBDMS group provides a more stable derivative compared to the TMS group, which can be advantageous for certain analytical applications.

Acylation as a Derivatization Approach

Further acylation of the secondary amide nitrogen in this compound to form an imide is a potential but less common derivatization strategy compared to alkylation and silylation. The reactivity of the N-H bond towards acylation is generally lower than that of amines due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. However, the presence of strong electron-withdrawing groups on the phenyl ring enhances the acidity of the N-H proton, potentially facilitating acylation under appropriate conditions.

This derivatization would require a strong base to deprotonate the amide, followed by the addition of an acylating agent such as an acid chloride or anhydride. For instance, the reaction could be carried out using sodium hydride to form the amidate anion, which is then treated with acetyl chloride or acetic anhydride. The resulting diacetamide (B36884) derivative would have altered chemical properties, which could be exploited for analytical or synthetic purposes.

Reaction Reagents and Conditions Product Purpose/Remarks
N-Acetylation1. Sodium Hydride (NaH) in THF2. Acetyl Chloride (CH₃COCl)N-Acetyl-N-(2-acetyl-4,6-dibromophenyl)acetamideFormation of a diacetamide (imide) derivative. This can significantly alter the electronic and steric properties of the molecule, which could be useful in structure-activity relationship studies.
N-Benzoylation1. Sodium Hydride (NaH) in THF2. Benzoyl Chloride (C₆H₅COCl)N-Benzoyl-N-(2-acetyl-4,6-dibromophenyl)acetamideIntroduction of a benzoyl group can further modify the compound's properties, such as its lipophilicity and potential for π-π stacking interactions.

It is important to note that the specific reaction conditions for the derivatization of this compound would need to be empirically optimized, as the literature on this specific compound is limited. The proposed strategies are based on the general chemical principles of amide derivatization and the known effects of electron-withdrawing substituents on the reactivity of analogous compounds.

Computational Approaches in the Study of N 2 Acetyl 4,6 Dibromophenyl Acetamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. These calculations are fundamental to understanding the intrinsic characteristics of N-(2-Acetyl-4,6-dibromophenyl)acetamide.

The first step in computational analysis is typically geometry optimization, where the molecule's most stable three-dimensional conformation (the structure with the lowest potential energy) is determined. For acetanilide (B955) derivatives, DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, are commonly employed to calculate optimized bond lengths, bond angles, and dihedral angles. nih.gov These calculations for this compound would reveal how the acetyl, acetamido, and bromine substituents influence the geometry of the phenyl ring.

For instance, studies on similar molecules like 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide show that optimized geometries calculated via DFT are in good agreement with experimental data from X-ray crystallography, though slight variations are expected as calculations often pertain to an isolated molecule in the gas phase, while experimental data is from the solid state. nih.gov The energetic profile, including total energy and stability, can also be determined, providing a foundation for further analysis of the molecule's reactivity and spectroscopic properties.

Table 1: Representative Optimized Geometrical Parameters for an N-Arylacetamide Analog (Note: This data is illustrative and based on general findings for similar compounds, not specific to this compound.)

Parameter Bond/Angle Calculated Value (DFT)
Bond Length C-N (amide) ~1.36 Å
Bond Length C=O (amide) ~1.24 Å
Bond Length C-Br ~1.90 Å
Bond Angle C-N-H (amide) ~118°

This interactive table is based on typical values found in computational studies of related acetanilide structures.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic or electron-accepting nature. youtube.com

Table 2: Illustrative Frontier Molecular Orbital Energies for an N-Arylacetamide Analog (Note: This data is for illustrative purposes.)

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -1.8

This interactive table presents hypothetical but representative values for compounds of this class.

DFT calculations can predict a range of electronic properties, including dipole moment, polarizability, and hyperpolarizability, which are important for materials science applications. Furthermore, Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net

An MEP map displays the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. For this compound, these regions would likely be concentrated around the oxygen atoms of the acetyl and acetamido groups. Regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net These would be expected near the hydrogen atoms, particularly the amide N-H proton. Neutral regions are typically colored green. The MEP map provides a clear, visual guide to the molecule's reactivity and intermolecular interaction patterns. researchgate.net

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is instrumental in drug discovery and medicinal chemistry for screening potential drug candidates and understanding their mechanisms of action at a molecular level.

Molecular docking simulations can estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), between a ligand like this compound and a specific biological target. A lower (more negative) binding energy generally indicates a more stable ligand-receptor complex and a higher binding affinity. nih.gov

Numerous studies on acetamide (B32628) derivatives have demonstrated their potential as inhibitors for various enzymes. For example, N-substituted acetamide derivatives have been identified as potent antagonists for the P2Y14 receptor, which is involved in inflammatory diseases. nih.gov Similarly, other acetamide-containing compounds have been investigated as potential antimicrobial and anticancer agents. researchgate.netnih.gov Docking studies of this compound against various protein targets, such as kinases, proteases, or cyclooxygenases, could reveal its potential as a therapeutic agent. researchgate.net

Table 3: Representative Molecular Docking Results for Acetamide Derivatives Against a Protein Target (Note: This data is hypothetical and for illustrative purposes.)

Compound Protein Target Binding Affinity (kcal/mol)
Acetamide Derivative A Kinase XYZ -8.2
Acetamide Derivative B Protease ABC -7.5

This interactive table shows the kind of data generated from molecular docking studies.

Beyond predicting binding affinity, molecular docking provides detailed insights into the binding mechanism. It can identify the specific amino acid residues in the protein's active site that interact with the ligand. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For this compound, the amide group is a likely candidate for forming hydrogen bonds with protein residues, while the dibromophenyl ring could engage in hydrophobic or halogen bonding interactions.

By analyzing these interactions for a series of active compounds, a pharmacophore map can be developed. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific receptor and elicit a biological response. This map serves as a blueprint for designing new, more potent, and selective molecules. nih.gov For instance, the analysis might reveal that a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic ring at specific relative positions are crucial for activity.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are theoretical models that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. The fundamental principle of QSAR is that the variations in the biological activity of a series of compounds are dependent on the changes in their molecular properties.

A typical QSAR study involves:

Data Set Selection: A group of compounds with known biological activities is chosen.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to create a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

No QSAR studies specifically investigating this compound have been published. Therefore, no data tables or specific research findings on the structural features of this compound that may contribute to a particular biological activity can be presented.

In Silico Bioactivity Prediction and Target Identification

In silico methods are computational techniques used to predict the biological activity of molecules and identify their potential molecular targets. These approaches are valuable in the early stages of drug discovery for prioritizing compounds for further experimental testing.

Prediction Models for Potential Biological Pathways

Computational models can predict the likely biological pathways in which a compound might be active by comparing its structural and physicochemical properties to those of compounds with known activities. These predictions are often based on machine learning algorithms trained on large databases of chemical structures and their associated biological data.

There is no available research that has applied such prediction models to this compound. As a result, there are no predicted biological pathways or associated data to report for this compound.

Virtual Screening for Potential Antineoplastic Targets

Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This method can be either ligand-based or structure-based.

Ligand-based virtual screening involves searching for molecules that are similar to known active compounds.

Structure-based virtual screening uses the three-dimensional structure of the target protein to dock potential ligands into the binding site and estimate the strength of the interaction.

A virtual screening campaign to identify potential antineoplastic (anti-cancer) targets for this compound has not been reported in the scientific literature. Therefore, no information on its potential cancer-related molecular targets or docking scores is available.

Structure Activity Relationship Sar Investigations of N 2 Acetyl 4,6 Dibromophenyl Acetamide Analogues

Impact of Substituent Modifications on Biological Efficacy

The biological activity of N-phenylacetamide derivatives is highly sensitive to the nature and position of substituents on both the aryl ring and the acetamide (B32628) side chain.

Substituents on the aryl ring play a pivotal role in modulating the electronic and steric properties of the molecule, which in turn influences its interaction with biological targets.

Halogens: The presence, type, and position of halogen substituents significantly affect the biological efficacy. Studies on related N-arylacetamide scaffolds have shown a preference for electron-withdrawing groups, such as halogens, over electron-donating groups. nih.gov For instance, in a series of N-arylacetamides designed as α-amylase inhibitors, derivatives with chloro and bromo substituents on the N-phenyl ring were particularly effective. nih.gov The position of the halogen is also crucial; substituents at the ortho and para positions of the N-phenyl moiety were found to be more effective than those at the meta position. nih.gov However, some studies on aryl acetamide triazolopyridazines found that compounds with substitutions at the 2-position (ortho) were inactive, suggesting that this effect can be scaffold-dependent. nih.gov The enhanced activity of halogenated compounds can be attributed to factors like increased lipophilicity, which aids in membrane penetration, and the ability to form halogen bonds with protein residues in the target's active site.

Acetyl Groups: The acetyl group, as seen in the parent compound, is an electron-withdrawing substituent that can influence the electronic distribution of the aryl ring. In a related compound, N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, the presence of the acetyl group contributes to its anticholinesterase activity. mdpi.com The carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor, potentially forming crucial interactions within a biological target's binding site.

The following table summarizes the general influence of aryl ring substituents on the activity of N-phenylacetamide analogues based on various studies.

Substituent TypeGeneral Effect on ActivityPositional PreferenceRationale
**Electron-Withdrawing (e.g., Cl, Br, NO₂) **Generally increases activity nih.govnih.govOrtho and Para positions often favored nih.govEnhances binding affinity, alters electronic properties
Electron-Donating (e.g., CH₃, OCH₃) Generally less active than electron-withdrawing groups nih.govMeta position showed better profile in one study nih.govMay be less favorable for interaction with certain targets
Positional Effects Activity is highly position-dependent nih.gov2-position (ortho) substitution can lead to inactivity nih.govSteric hindrance may prevent optimal binding conformation

Modifications to the acetamide side chain can significantly alter a compound's potency, selectivity, and pharmacokinetic properties.

Amide vs. Urea (B33335) Linkage: In studies of triazolopyridazines, acetamide derivatives demonstrated improved potency compared to their urea counterparts, highlighting the importance of the acetamide linkage itself. nih.gov

N-Substitution: The introduction of various substituents on the acetamide nitrogen can modulate activity. For example, a series of 2-acetamido-2-deoxy-β-D-glucopyranosylamine derivatives with different 1-N-substituents (such as haloacetyl and trifluoroacetyl groups) were synthesized as potential metabolic inhibitors. nih.gov Several of these fully acetylated derivatives were found to inhibit the growth of various cancer cell lines. nih.gov

Chain Elongation/Modification: The length and nature of the chain attached to the acetamide group can impact biological activity. In one study, isatin (B1672199) scaffolds were connected to a benzenesulfonamide (B165840) moiety via different spacers, including hydrazinyl and hydrazinyl-2-oxoethylamino linkers attached to a phenylacetamide tail. nih.gov This structural elongation was explored to study its effect on carbonic anhydrase inhibitory activity and selectivity, demonstrating that such modifications can fine-tune the molecule's interaction with the active site. nih.gov

Conformational Analysis and SAR Correlation

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into its target's binding site. For N-(2-Acetyl-4,6-dibromophenyl)acetamide analogues, the relative orientation of the aryl ring, the acetyl group, and the acetamide side chain is of particular importance.

The conformational behavior of N-arylacetamides in solution can be complex, often existing as a hindered cis(E)-trans(Z) rotational equilibrium around the amide C-N bond. scielo.br The preferred conformation can be stabilized by intramolecular interactions. For instance, in N-(2-thienyl)acetamides, the Z-conformer is stabilized by an intramolecular S···O=C interaction between the thiophene (B33073) sulfur and the amide carbonyl oxygen. nih.gov The presence of bulky ortho substituents on the phenyl ring can sterically hinder rotation and favor a specific conformation, which may either enhance or diminish biological activity depending on the target's requirements.

Mechanistic Correlation of Structural Features with Modulated Biological Activity

The structural features of N-phenylacetamide analogues are directly linked to their mechanism of action, which often involves the inhibition of specific enzymes.

Enzyme Inhibition: Many acetamide derivatives exert their effects by targeting enzyme active sites. For example, N-phenylacetamide-based sulfonamides have been shown to inhibit carbonic anhydrases by coordinating with the Zn²⁺ ion essential for the enzyme's catalytic activity. nih.gov The acetamide "tail" of these molecules extends into the active site, where its substituents can form additional hydrogen bonds or hydrophobic interactions, thereby enhancing potency and selectivity. nih.gov

Targeting Dihydrofolate Reductase (DHFR): Some sulfonamide-acetamide conjugates have been designed as DHFR inhibitors, a mechanism that confers antimicrobial and antitumor activities. d-nb.info

Kinase/Protease Inhibition: The bromoacetamide group, a reactive moiety, can act as an inhibitor of kinases or proteases by forming covalent bonds or strong interactions within their active sites, disrupting cellular signaling pathways.

Receptor Antagonism: In other contexts, acylamino derivatives have been developed as antagonists for G protein-coupled receptors (GPCRs), where the specific arrangement of functional groups allows them to bind to the receptor and block its activation. nih.gov

Molecular docking studies have provided further mechanistic insights. For N-arylacetamide inhibitors of α-amylase, the bromo-substituent on the phenyl ring was shown to interact with an aspartate residue (Asp327), while the amide NH group formed a hydrogen bond with another (Asp542), anchoring the inhibitor in the active site. nih.gov These specific interactions, facilitated by the molecule's structural and electronic properties, are responsible for the observed biological activity.

Rational Design Principles for Optimized Analogues

The rational design of optimized analogues of this compound involves a systematic approach based on established SAR principles and computational methods. mdpi.com

The "Tail Approach": A common strategy involves modifying a specific part of the molecule, often termed the "tail," to enhance interactions with the target enzyme's active site. For N-phenylacetamide inhibitors, the substituted phenylacetamide moiety acts as the tail. nih.gov By systematically altering the substituents on the phenyl ring (e.g., varying size, lipophilicity, and electronic properties), researchers can probe the binding pocket and optimize interactions to improve potency and selectivity. nih.gov

Structure-Based Design: This approach leverages knowledge of the three-dimensional structure of the biological target. Starting with a hit molecule identified through screening or computational studies, derivatives can be designed to form specific, favorable interactions with key residues in the binding site. nih.gov This may involve introducing hydrogen bond donors/acceptors, hydrophobic groups, or groups that can form electrostatic interactions to complement the target's features.

Bioisosteric Replacement: Key functional groups can be replaced with other groups that have similar physical or chemical properties (bioisosteres) to improve the molecule's pharmacological profile. For example, modifying the acetamide linker or replacing the acetyl group with other electron-withdrawing groups could lead to analogues with improved activity or reduced off-target effects.

Conformational Constraint: Introducing structural elements that lock the molecule into its bioactive conformation can lead to a significant increase in potency. This can be achieved by incorporating cyclic structures or bulky groups that restrict bond rotation, reducing the entropic penalty of binding.

By integrating these principles, it is possible to design new analogues with enhanced biological efficacy, improved selectivity, and better drug-like properties.

Mechanistic Insights into Biological Activities of this compound and Related Acetamides

Following a comprehensive search of scientific literature, it has been determined that there is currently no available research detailing the specific mechanistic insights into the biological activities of the chemical compound this compound. Extensive database searches did not yield any studies investigating its effects on the modulation of enzyme activity or its interaction with cellular receptors and pathways as outlined in the requested article structure.

Modulation of Enzyme Activity:

Inhibition of Cytochrome P450 enzymes such as CYP1A2, CYP2C19, and CYP2D6.

Inhibition of glycosidases and amylases, including alpha-glucosidase and alpha-amylase.

Inhibition of carbonic anhydrase.

Inhibition of cyclooxygenase-II (COX-II).

Interaction with Cellular Receptors and Pathways:

Engagement with Gamma-Aminobutyric Acid (GABA) receptors and aminotransferases.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on the specific biological activities of this compound at this time. The absence of published research on this particular compound prevents the creation of the requested data tables and a thorough discussion of its purported biological mechanisms.

Applications in Chemical Biology and Research

Role as a Research Chemical and Ligand in Asymmetric Catalysis

Primarily, N-(2-Acetyl-4,6-dibromophenyl)acetamide serves as a specialized research chemical. Its availability from various chemical suppliers facilitates its use in exploratory studies. While direct and extensive research on its application as a ligand in asymmetric catalysis is not widely documented, its structural motifs suggest potential for such applications. The presence of nitrogen and oxygen atoms allows for potential coordination with metal centers, a key feature of ligands in catalytic systems. The development of chiral ligands is crucial for enantioselective synthesis, and molecules like this compound could serve as precursors for more complex chiral structures.

Potential as a Pharmaceutical Intermediate in Bioactive Molecule Synthesis

The molecular architecture of this compound makes it a viable intermediate in the synthesis of more complex, biologically active molecules. The acetyl and amide functionalities, along with the bromine-substituted phenyl ring, provide multiple reactive sites for further chemical modifications. For instance, the acetyl group can undergo various transformations, while the amide linkage can be hydrolyzed or modified. The bromine atoms are particularly useful as they can be readily substituted through cross-coupling reactions, a powerful tool in medicinal chemistry for constructing carbon-carbon and carbon-heteroatom bonds. This versatility allows for the incorporation of this scaffold into larger molecules with potential therapeutic properties.

While specific drugs derived directly from this compound are not currently reported, its role as a building block is exemplified by the broader class of acetamide (B32628) derivatives, which are prevalent in many pharmaceutical agents. For example, various N-substituted acetamide derivatives have been explored as antagonists for the P2Y14 receptor, which is implicated in inflammatory diseases. nih.gov

Utility in Developing Molecular Probes for Biological Systems

The development of molecular probes is essential for visualizing and understanding biological processes. While there is no direct evidence of this compound being used as a molecular probe, its core structure could be adapted for such purposes. By incorporating fluorophores or other reporter groups, derivatives of this compound could be designed to target specific biological molecules or environments. The lipophilic nature of the dibrominated phenyl ring could facilitate membrane permeability, a desirable characteristic for intracellular probes. For instance, fluorescent probes are often designed with a recognition unit and a signaling unit, and the this compound scaffold could be chemically modified to serve as the recognition component.

Contribution to Fundamental Understanding of Amide Chemistry and Reactivity

Amides are fundamental functional groups in chemistry and biology. The study of substituted amides like this compound contributes to a deeper understanding of amide bond rotation, resonance, and reactivity. The electronic effects of the acetyl and dibromo substituents on the phenyl ring can influence the properties of the amide bond. For example, the electron-withdrawing nature of the bromine atoms can affect the nucleophilicity of the amide nitrogen and the electrophilicity of the carbonyl carbon.

Applications in Analytical Chemistry: Derivatization for Detection in Complex Matrices

In analytical chemistry, derivatization is a common strategy to improve the detectability and chromatographic separation of analytes. While specific applications of this compound as a derivatizing agent are not well-documented, its reactive functional groups suggest potential in this area. For example, the amide or acetyl group could potentially react with specific analytes to form a more easily detectable product, for instance by enhancing its response in techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

The general principle of using acetamide-containing reagents for derivatization is established. For instance, derivatization of N-acyl glycines with 3-nitrophenylhydrazine (B1228671) has been used for their targeted analysis in biological samples. nih.gov This highlights the potential for developing analytical methods based on the reactivity of the functional groups present in this compound.

Conclusion and Future Research Directions

Summary of Key Academic Findings on N-(2-Acetyl-4,6-dibromophenyl)acetamide and Analogues

Academic research into acetamide (B32628) derivatives has established them as versatile scaffolds in medicinal chemistry. Analogues of this compound have demonstrated a range of pharmacological activities, which are largely influenced by the nature and position of substituents on the phenyl ring.

Key findings for analogous structures include:

Anti-inflammatory and Analgesic Properties: Many N-phenylacetamide derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes. archivepp.com

Antimicrobial and Antifungal Activity: Various acetamide analogues have shown promising activity against a spectrum of bacterial and fungal strains. nih.govacs.org The presence of halogen atoms, such as bromine, on the aromatic ring can enhance this activity.

Anticancer Potential: Certain acetamide derivatives have been explored for their antiproliferative effects against various cancer cell lines. nih.govresearchgate.net

Anticonvulsant Activity: The acetamide scaffold has been identified in compounds exhibiting anticonvulsant properties. nih.gov

The biological activity of these analogues is intricately linked to their molecular structure, including the presence of specific functional groups and their spatial arrangement. For instance, the substitution pattern on the phenyl ring plays a critical role in determining the potency and selectivity of their biological action.

Table 1: Summary of Investigated Activities in N-Phenylacetamide Analogues
Biological ActivityKey FindingsRepresentative Analogues
Anti-inflammatoryInhibition of COX enzymes is a common mechanism.N-phenylacetamide sulphonamides
AnalgesicActivity comparable or superior to standard drugs like paracetamol has been observed.N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide
AntimicrobialActivity against both Gram-positive and Gram-negative bacteria.2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl) acetamide
AntifungalEfficacy against various fungal strains.2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide
AnticancerDemonstrated activity against multiple cancer cell lines.N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
AnticonvulsantPotency comparable to existing anticonvulsant drugs.(45) and (46) from Ashok et al. mdpi.com

Identification of Remaining Research Gaps and Challenges

The primary research gap is the lack of specific investigation into this compound itself. While the study of its analogues provides a foundation, the unique substitution pattern of this compound—an acetyl group at the ortho position and two bromine atoms—warrants dedicated research.

Key research gaps and challenges include:

No Published Biological Data: There is a significant absence of published data on the biological activities of this compound.

Undefined Pharmacokinetic Profile: The absorption, distribution, metabolism, and excretion (ADME) properties of the target compound remain uncharacterized.

Limited Synthetic Exploration: While general methods for acetamide synthesis exist, optimized and scalable synthetic routes specifically for this compound may not be established.

Mechanism of Action Uncertainty: Without biological data, the potential mechanisms of action for this compound are purely speculative and based on its analogues.

Prospective Avenues for Advanced Synthetic Methodologies

Future research should focus on developing efficient and versatile synthetic strategies for this compound and its novel analogues.

Potential synthetic approaches to explore include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the amidation reaction.

Flow Chemistry: Continuous flow synthesis could offer a scalable and highly controlled method for producing the target compound and its derivatives.

Catalytic Methods: The use of novel catalysts for the acetylation and bromination steps could lead to more efficient and environmentally friendly synthetic routes. For instance, palladium-catalyzed cross-coupling reactions have been effectively used for synthesizing triphenyl acetamide analogs. nih.gov

Future Exploration of Biological Target Engagement and Mechanistic Elucidation

A crucial area for future research is the systematic evaluation of the biological activity of this compound.

Priorities for investigation should include:

Broad Biological Screening: The compound should be screened against a wide range of biological targets, including enzymes like COX-1 and COX-2, various bacterial and fungal strains, and a panel of cancer cell lines.

Target Identification and Validation: If promising activity is identified, efforts should be directed towards identifying the specific molecular target(s) through techniques such as affinity chromatography, proteomics, and molecular docking studies.

Mechanistic Studies: Once a target is validated, detailed mechanistic studies should be undertaken to understand how the compound exerts its biological effect at the molecular level. This could involve enzyme kinetics, cell-based assays, and in vivo studies. For example, some N-substituted acetamide derivatives have been identified as potent P2Y14R antagonists, and their mechanism of action was elucidated through in vitro and in vivo evaluations.

Opportunities for Rational Design of Novel Bioactive Analogues

Based on the foundational data obtained from the initial biological screening of this compound, there will be significant opportunities for the rational design of novel analogues with improved potency, selectivity, and pharmacokinetic properties.

Strategies for the design of new analogues could include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure of this compound and evaluation of the biological activity of the resulting analogues will be crucial for establishing SAR. This would involve modifying the acetyl and bromo substituents on the phenyl ring and the acetamide group itself.

Computational Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict the biological activity of designed analogues and to guide the synthetic efforts towards the most promising candidates.

Bioisosteric Replacement: Replacing certain functional groups with their bioisosteres could lead to analogues with improved properties. For example, the bromine atoms could be replaced with other halogen atoms or trifluoromethyl groups to modulate the electronic and lipophilic properties of the molecule.

Q & A

Basic: What are the recommended synthetic routes for N-(2-Acetyl-4,6-dibromophenyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling brominated aromatic precursors with acetamide derivatives. A common approach is the carbodiimide-mediated coupling (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane, as described for structurally similar compounds . Critical parameters include:

  • Temperature control : Stirring at 273 K minimizes side reactions.
  • Purification : Sequential extraction with dichloromethane, washing with NaHCO₃ and brine, and slow evaporation for crystallization.
  • Yield optimization : Stoichiometric ratios of reactants (1:1 molar ratio of acid and amine) and reaction time (3–5 hours) are key .

Advanced: How can researchers resolve challenges in crystallographic refinement of this compound using SHELX software?

Methodological Answer:
SHELXL is widely used for small-molecule refinement. Key considerations include:

  • Hydrogen atom placement : Use riding models with fixed bond lengths (e.g., 0.95 Å for CH, 0.88 Å for NH) and isotropic displacement parameters (1.2×Ueq of parent atoms) .
  • Handling weak data : For high-resolution or twinned data, employ restraints on thermal parameters and validate via R-factor convergence.
  • Dihedral angle analysis : Assess torsional deviations (e.g., 40–86° for aromatic-acetamide planes) to confirm structural accuracy .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C-NMR identifies acetamide protons (δ ~2.1 ppm for CH₃) and brominated aromatic signals (δ ~7.5–8.5 ppm) .
  • X-ray diffraction : Determines crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions) .
  • Elemental analysis : Validate purity via calculated vs. observed C/H/N percentages (e.g., ±0.3% tolerance) .

Advanced: How can intermolecular interactions in the crystal lattice be analyzed to predict stability and reactivity?

Methodological Answer:

  • Hydrogen bonding : Map N–H⋯O and C–H⋯F interactions using crystallographic software (e.g., Mercury). For example, chains along [100] stabilize packing .
  • Dihedral angles : Calculate angles between aromatic rings (e.g., 66.4° for 4-bromophenyl vs. 3,4-difluorophenyl planes) to assess steric strain .
  • Hirshfeld surface analysis : Quantify contact contributions (e.g., H⋯O/F interactions >50%) to prioritize dominant forces .

Advanced: How should researchers address contradictions between spectroscopic and crystallographic data?

Methodological Answer:

  • Cross-validation : Compare NMR-derived bond lengths with X-ray data (e.g., acetamide C–N bond: 1.34 Å crystallographic vs. 1.33 Å DFT-calculated) .
  • Dynamic effects : NMR captures time-averaged conformations, while XRD provides static snapshots. Use variable-temperature NMR to assess flexibility.
  • Impurity analysis : Employ HPLC or mass spectrometry to rule out contaminants affecting spectral peaks .

Basic: What are common impurities in the synthesis of brominated acetamides, and how are they controlled?

Methodological Answer:

  • By-products : Bromine positional isomers (e.g., 2,4-dibromo vs. 2,6-dibromo derivatives) may form.
  • Detection : Use LC-MS or reference standards (e.g., EP-grade impurities like 2-bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide) .
  • Mitigation : Optimize bromination step (temperature, stoichiometry) and employ gradient chromatography for separation .

Advanced: What computational methods support mechanistic studies of brominated acetamide reactivity?

Methodological Answer:

  • DFT calculations : Model reaction pathways (e.g., bromination energetics, transition states) using Gaussian or ORCA.
  • Docking studies : For bioactive derivatives, simulate binding to target proteins (e.g., penicillin-binding proteins for antibiotic analogs) .
  • Electrostatic potential maps : Predict sites of nucleophilic attack (e.g., acetamide carbonyl group) via Mulliken charges .

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Feasible Synthetic Routes

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N-(2-Acetyl-4,6-dibromophenyl)acetamide
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N-(2-Acetyl-4,6-dibromophenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.